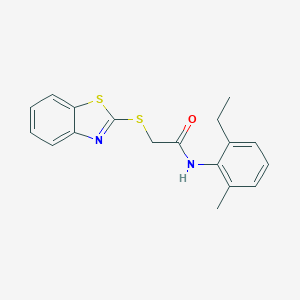![molecular formula C14H16O4 B300337 5,7,8,10-tetramethyl-3,12-dioxatricyclo[6.4.0.02,7]dodeca-5,9-diene-4,11-dione](/img/structure/B300337.png)
5,7,8,10-tetramethyl-3,12-dioxatricyclo[6.4.0.02,7]dodeca-5,9-diene-4,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione is a complex organic compound characterized by its unique structure, which includes multiple fused rings and several methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions and the introduction of methyl groups through alkylation processes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and yield while minimizing costs and waste. Industrial production may also involve continuous flow processes and the use of advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of 3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Phenanthrene derivatives: These compounds share a similar fused ring structure and can exhibit comparable chemical properties and reactivity.
Cyclobutane derivatives: These compounds also contain a cyclobutane ring and can undergo similar types of chemical reactions.
Uniqueness
3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione is unique due to its specific arrangement of fused rings and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C14H16O4 |
|---|---|
分子量 |
248.27 g/mol |
IUPAC名 |
5,7,8,10-tetramethyl-3,12-dioxatricyclo[6.4.0.02,7]dodeca-5,9-diene-4,11-dione |
InChI |
InChI=1S/C14H16O4/c1-7-5-13(3)9(17-11(7)15)10-14(13,4)6-8(2)12(16)18-10/h5-6,9-10H,1-4H3 |
InChIキー |
SGWBVFIDGOMQAI-UHFFFAOYSA-N |
SMILES |
CC1=CC2(C(C3C2(C=C(C(=O)O3)C)C)OC1=O)C |
正規SMILES |
CC1=CC2(C(C3C2(C=C(C(=O)O3)C)C)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-chlorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B300256.png)



![2-methoxy-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B300265.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B300266.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B300267.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B300269.png)
![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B300275.png)


![Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B300285.png)
